molecular formula C38H61N9O12 B12632960 L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine CAS No. 921202-62-2

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine

Cat. No.: B12632960
CAS No.: 921202-62-2
M. Wt: 835.9 g/mol
InChI Key: AGPWSNVYJNTYHS-DBGAQYPKSA-N
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Description

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

921202-62-2

Molecular Formula

C38H61N9O12

Molecular Weight

835.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C38H61N9O12/c1-19(2)12-25(39)33(53)41-15-29(50)40-16-30(51)44-27(14-23-8-10-24(49)11-9-23)35(55)47-32(21(5)6)37(57)46-26(13-20(3)4)34(54)42-17-31(52)45-28(18-48)36(56)43-22(7)38(58)59/h8-11,19-22,25-28,32,48-49H,12-18,39H2,1-7H3,(H,40,50)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,52)(H,46,57)(H,47,55)(H,58,59)/t22-,25-,26-,27-,28-,32-/m0/s1

InChI Key

AGPWSNVYJNTYHS-DBGAQYPKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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